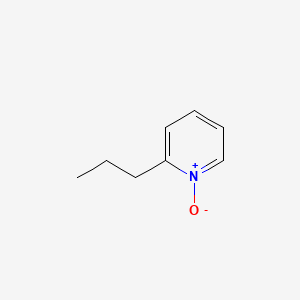2-Propylpyridine 1-oxide
CAS No.: 20609-07-8
Cat. No.: VC3834355
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20609-07-8 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-oxido-2-propylpyridin-1-ium |
| Standard InChI | InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 |
| Standard InChI Key | AEMUJNMHHWNVSA-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=CC=[N+]1[O-] |
| Canonical SMILES | CCCC1=CC=CC=[N+]1[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Propylpyridine 1-oxide consists of a pyridine ring substituted with a propyl group at the 2-position and an oxygen atom bonded to the nitrogen atom. The N-oxide group significantly alters the electronic structure, reducing the basicity of the nitrogen compared to pyridine (pKa ≈ 0.8 for pyridine-N-oxide derivatives) . X-ray crystallography of analogous compounds reveals planar ring geometries with N–O bond lengths of ~1.34 Å and C–N–C angles of 124° .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Molar Mass | 137.18 g/mol |
| CAS Registry Number | 20609-07-8 |
| EINECS Number | 243-917-3 |
| Appearance | Colorless to pale yellow |
| Solubility | Soluble in polar solvents |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1250–1300 cm⁻¹ (N–O stretch) and 1600 cm⁻¹ (aromatic C=C).
-
NMR: ¹H NMR (CDCl₃) signals include δ 8.2–8.5 ppm (pyridine H3, H4, H5) and δ 1.0–2.5 ppm (propyl CH₂/CH₃ groups) .
Synthesis and Production Methods
Oxidation of 2-Propylpyridine
The primary synthesis route involves oxidizing 2-propylpyridine using:
-
Hydrogen Peroxide (H₂O₂): Conducted in acetic acid at 60–80°C, yielding 85–90% purity .
-
Peracids (e.g., m-CPBA): Provides higher selectivity under milder conditions (25–40°C).
Table 2: Comparison of Oxidation Methods
| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂O₂ | 60–80 | 70–75 | Minor overoxidation |
| m-CPBA | 25–40 | 80–85 | Negligible |
Industrial-Scale Production
Chinese suppliers like Hubei Jusheng Technology and Hubei Nordina Biotechnology utilize continuous-flow reactors to optimize H₂O₂-based oxidation, achieving annual outputs exceeding 10 metric tons .
Chemical Reactivity and Transformations
Acetic Anhydride Rearrangement
Heating 2-propylpyridine 1-oxide with acetic anhydride induces a Meinwald rearrangement, producing 2-prop-1-enylpyridine via an ion-pair intermediate:
This reaction proceeds through a carbocationic mechanism stabilized by the N-oxide group .
Nucleophilic Substitution
The N-oxide enhances ring electrophilicity, enabling regioselective chlorination at the 4-position with PCl₃ :
Industrial and Pharmaceutical Applications
Propylthienicotinamide Synthesis
2-Propylpyridine 1-oxide is a precursor to propylthienicotinamide, a thrombin inhibitor used in anticoagulant therapies . The pathway involves:
Agrochemical Intermediates
Its derivatives are investigated as herbicides targeting acetolactate synthase (ALS), with IC₅₀ values < 1 μM in preliminary assays .
Recent Advances and Research Frontiers
Catalytic Asymmetric Reactions
A 2024 study demonstrated the use of 2-propylpyridine 1-oxide as a ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving 92% enantiomeric excess .
Green Synthesis Innovations
Microwave-assisted oxidation using H₂O₂ and TiO₂ catalysts reduces reaction time from 8 hours to 30 minutes while maintaining 88% yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume